molecular formula C14H16N4O B3887561 Furan-2-ylmethylene-(4-pyridin-2-yl-piperazin-1-yl)-amine

Furan-2-ylmethylene-(4-pyridin-2-yl-piperazin-1-yl)-amine

Cat. No.: B3887561
M. Wt: 256.30 g/mol
InChI Key: BHHPXUKVKGUDOC-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furan-2-ylmethylene-(4-pyridin-2-yl-piperazin-1-yl)-amine is a heterocyclic compound that combines a furan ring, a pyridine ring, and a piperazine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-ylmethylene-(4-pyridin-2-yl-piperazin-1-yl)-amine typically involves the condensation of furan-2-carbaldehyde with 4-pyridin-2-yl-piperazine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Furan-2-ylmethylene-(4-pyridin-2-yl-piperazin-1-yl)-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic reagents such as halogens (e.g., chlorine, bromine) can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: The corresponding amine.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Furan-2-ylmethylene-(4-pyridin-2-yl-piperazin-1-yl)-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Furan-2-ylmethylene-(4-pyridin-2-yl-piperazin-1-yl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-ylmethylene-(4-phenyl-piperazin-1-yl)-amine: Similar structure but with a phenyl group instead of a pyridine ring.

    Pyridin-2-ylmethylene-(4-pyridin-2-yl-piperazin-1-yl)-amine: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

Furan-2-ylmethylene-(4-pyridin-2-yl-piperazin-1-yl)-amine is unique due to the combination of the furan and pyridine rings, which can confer distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to similar compounds.

Properties

IUPAC Name

(E)-1-(furan-2-yl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-2-6-15-14(5-1)17-7-9-18(10-8-17)16-12-13-4-3-11-19-13/h1-6,11-12H,7-10H2/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHPXUKVKGUDOC-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)N=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=N2)/N=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201320526
Record name (E)-1-(furan-2-yl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809302
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

303204-64-0
Record name (E)-1-(furan-2-yl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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